An In-depth Technical Guide to 9-Octadecenal: Chemical and Physical Properties for Researchers and Drug Development Professionals
An In-depth Technical Guide to 9-Octadecenal: Chemical and Physical Properties for Researchers and Drug Development Professionals
December 17, 2025
Abstract
9-Octadecenal, a long-chain unsaturated aldehyde, is a molecule of significant interest in various scientific disciplines, including flavor and fragrance chemistry, entomology as a pheromone component, and increasingly, in the biomedical field as a bioactive lipid molecule. This technical guide provides a comprehensive overview of the chemical and physical properties of 9-Octadecenal, with a particular focus on its isomers, (9E)-Octadecenal and (9Z)-Octadecenal. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals by consolidating key data, presenting detailed experimental methodologies for its characterization, and illustrating its involvement in cellular signaling pathways.
Chemical and Physical Properties
9-Octadecenal is a C18 monounsaturated fatty aldehyde. Its properties can vary slightly depending on the isomeric form, with the cis ((Z)) and trans ((E)) isomers being the most common. The data presented below is a compilation from various sources and represents the most current understanding of its characteristics.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₄O | [1][2][3][4][5] |
| Molecular Weight | 266.46 g/mol | [1][2][3][5][6] |
| Physical State | Liquid at room temperature | [5] |
| Odor | Fatty | [7] |
Isomer-Specific Properties
It is crucial to distinguish between the (9E)- and (9Z)- isomers of 9-Octadecenal, as their physical and biological properties can differ.
| Property | (9E)-9-Octadecenal (trans) | (9Z)-9-Octadecenal (cis) / Olealdehyde | Source(s) |
| IUPAC Name | (E)-octadec-9-enal | (Z)-octadec-9-enal | [1][8] |
| CAS Number | 5090-41-5 | 2423-10-1 | [1][4][6] |
| Boiling Point | 352.00 to 367.00 °C @ 760.00 mm Hg | 362.60 °C @ 760.00 mm Hg (estimated) | [5][9] |
| Density | 0.848 to 0.854 g/cm³ @ 25.00 °C | 0.8410 g/cm³ | [7][10] |
| Refractive Index | 1.455 to 1.461 @ 20.00 °C | Not available | [7] |
| Solubility | Insoluble in water; Soluble in alcohol. | Insoluble in water. | [7][9] |
| Flash Point | 183.80 °C (estimated) | 183.80 °C (estimated) | [7][9] |
Experimental Protocols
This section provides detailed methodologies for the characterization and analysis of 9-Octadecenal, compiled from established analytical techniques for long-chain unsaturated aldehydes.
Synthesis and Purification of (Z)-9-Octadecenal
A common method for the synthesis of (Z)-9-Octadecenal is the oxidation of oleyl alcohol.[11]
Protocol: Swern Oxidation of Oleyl Alcohol [11]
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C.
-
Activation: To this solution, add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of oleyl alcohol (1.0 equivalent) in anhydrous DCM dropwise to the activated DMSO solution, keeping the temperature below -60 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Workup and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure (Z)-9-Octadecenal.
Spectroscopic Analysis
GC-MS is a powerful technique for the separation and identification of volatile compounds like 9-Octadecenal.
Protocol: GC-MS Analysis of 9-Octadecenal [12][13]
-
Sample Preparation: Dissolve a small amount of the purified 9-Octadecenal in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
GC Conditions:
-
Column: Use a non-polar capillary column, such as one coated with 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Injector Temperature: Set to 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: Increase at 10 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5-10 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: Set to 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify 9-Octadecenal based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of 9-Octadecenal typically shows a molecular ion peak (M+) at m/z 266 and characteristic fragmentation patterns for long-chain aldehydes.[14]
NMR spectroscopy provides detailed information about the molecular structure of 9-Octadecenal.
Protocol: ¹H and ¹³C NMR of 9-Octadecenal [15][16]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 9-Octadecenal in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Chemical Shifts (in CDCl₃):
-
Aldehydic proton (-CHO): ~9.7 ppm (triplet).
-
Olefinic protons (-CH=CH-): ~5.4 ppm (multiplet).
-
Allylic protons (-CH₂-CH=): ~2.0 ppm (multiplet).
-
Methylene protons adjacent to the aldehyde (-CH₂-CHO): ~2.4 ppm (quartet).
-
Alkyl chain methylene protons (-(CH₂)n-): ~1.3 ppm (broad multiplet).
-
Terminal methyl proton (-CH₃): ~0.9 ppm (triplet).
-
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Expected Chemical Shifts (in CDCl₃):
-
Carbonyl carbon (C=O): ~202 ppm.
-
Olefinic carbons (-C=C-): ~130 ppm.
-
Alkyl chain carbons: ~14-44 ppm.
-
-
FTIR spectroscopy is used to identify the functional groups present in 9-Octadecenal.
Protocol: FTIR Analysis of 9-Octadecenal [17][18]
-
Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Expected Characteristic Absorptions:
-
C=O stretch (aldehyde): Strong absorption band around 1725 cm⁻¹.
-
C-H stretch (aldehyde): Two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C=C stretch (alkene): Medium absorption band around 1650 cm⁻¹.
-
=C-H bend (alkene): Absorption around 965 cm⁻¹ for the trans isomer and around 720 cm⁻¹ for the cis isomer.
-
C-H stretch (alkane): Strong absorption bands around 2925 cm⁻¹ and 2855 cm⁻¹.
-
Signaling Pathways and Biological Activity
Recent research has highlighted the role of fatty aldehydes as signaling molecules in various cellular processes. While direct signaling pathways for 9-Octadecenal are still under active investigation, studies on structurally similar unsaturated aldehydes provide valuable insights into its potential biological functions, particularly in inducing cellular stress responses and apoptosis.
JNK Signaling Pathway Activation
Unsaturated aldehydes are known to induce oxidative stress, which can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[10][19][20] This pathway is a critical regulator of cellular responses to stress, including apoptosis, inflammation, and proliferation.
Induction of Apoptosis
Unsaturated aldehydes can trigger apoptosis through multiple mechanisms, including the death receptor pathway and the mitochondrial pathway.[1][6] The activation of the JNK pathway is a key event that can link cellular stress to the apoptotic machinery.
Experimental Workflow for Investigating Bioactivity
A systematic workflow is essential for elucidating the biological effects of 9-Octadecenal. The following diagram outlines a typical experimental approach for studying bioactive lipids.
Conclusion
9-Octadecenal is a multifaceted molecule with well-defined chemical and physical properties. This guide has provided a consolidated resource for researchers, offering detailed experimental protocols for its synthesis and characterization, and an overview of its potential role in cellular signaling. The provided visualizations of the JNK signaling pathway, apoptosis induction, and a general experimental workflow serve as foundational models for further investigation into the biological activities of this and other long-chain unsaturated aldehydes. As research in the field of lipidomics and bioactive lipids continues to expand, a thorough understanding of the properties and biological functions of molecules like 9-Octadecenal will be crucial for advancements in drug development and the understanding of cellular physiology and pathology.
References
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- 2. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diatom-Derived Polyunsaturated Aldehydes Activate Cell Death in Human Cancer Cell Lines but Not Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The Regulation of JNK Signaling Pathways in Cell Death through the Interplay with Mitochondrial SAB and Upstream Post-Translational Effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. sarpublication.com [sarpublication.com]
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